

Hamycin: A Technical Guide to its Discovery, Origin, and Antifungal Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hamycin*

Cat. No.: *B1170428*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hamycin, a potent polyene macrolide antibiotic, has been a subject of interest for its broad-spectrum antifungal activity since its discovery. Produced by the soil actinobacterium *Streptomyces pimprina*, this compound shares structural similarities with other polyene antifungals like Amphotericin B, yet exhibits unique characteristics. This technical guide provides an in-depth overview of the discovery and origin of **Hamycin**, its physicochemical properties, and its in vitro antifungal efficacy. It details generalized experimental protocols for the fermentation of *Streptomyces pimprina* to produce **Hamycin**, its subsequent isolation and purification, and the determination of its minimum inhibitory concentration (MIC) against pathogenic fungi. Furthermore, this document explores the likely biosynthetic pathway of **Hamycin** based on current knowledge of polyene macrolide synthesis in *Streptomyces* and discusses the general regulatory mechanisms that control antibiotic production in these bacteria. This guide is intended to be a valuable resource for researchers and professionals involved in the discovery and development of novel antifungal agents.

Discovery and Origin

Hamycin was discovered in India and is produced by the fermentation of *Streptomyces pimprina*, a species of actinomycetes isolated from a soil sample in Pimpri, near Poona.^[1] The production of **Hamycin** is notably carried out by Hindustan Antibiotics Limited.^[2] This antifungal agent exists as a complex of two closely related forms, **Hamycin A** and **Hamycin B**.

[2] Like other polyene antibiotics, **Hamycin** is a yellow, powdered solid when pure.[2] Its primary mechanism of action involves binding to ergosterol, a key component of fungal cell membranes, leading to membrane disruption and fungal cell death.

Physicochemical and Antifungal Properties of Hamycin

Hamycin is a heptaene polyene antibiotic, structurally similar to Amphotericin B, but with the addition of an aromatic group bonded to the molecule.[2] This structural feature contributes to its biological activity.

Quantitative Data Summary

The following tables summarize the available quantitative data on the physicochemical properties and in vitro antifungal activity of **Hamycin**.

Table 1: Physicochemical Properties of **Hamycin**

Property	Value
UV Absorption Maxima (in 80% Methanol)	363 nm, 383 nm, 406 nm
Appearance	Yellow amorphous powder

Note: More detailed physicochemical data is not readily available in the public domain.

Table 2: In Vitro Antifungal Activity of **Hamycin** (Minimum Inhibitory Concentration - MIC)

Fungal Species	MIC Range (µg/mL)
Candida albicans	0.6 - 1.2
Blastomyces dermatitidis	0.008 - 0.016
Various Pathogenic Yeasts	0.195 - 100

Note: The wide MIC range for "Various Pathogenic Yeasts" reflects the testing of multiple species with varying sensitivities.

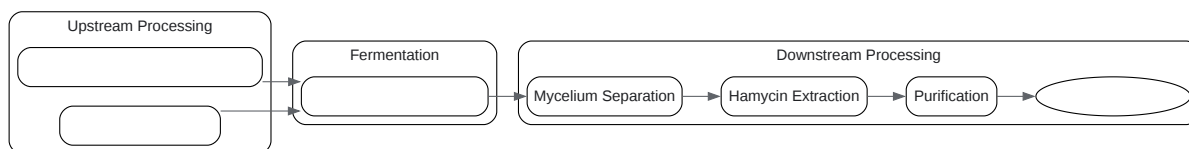
Experimental Protocols

The following sections provide detailed, generalized methodologies for the production, isolation, and biological evaluation of **Hamycin**. These protocols are based on standard methods for *Streptomyces* fermentation and antibiotic testing and may require optimization for specific laboratory conditions.

Fermentation of *Streptomyces pimprina* for Hamycin Production

This protocol outlines the submerged fermentation process for producing **Hamycin**.

Workflow for **Hamycin** Production



[Click to download full resolution via product page](#)

Caption: Workflow for the production and isolation of **Hamycin**.

Materials:

- *Streptomyces pimprina* culture
- Seed culture medium (e.g., soybean meal based medium)
- Production fermentation medium (containing a carbon source like glucose, a nitrogen source, and mineral salts)
- Shake flasks or fermenter

- Incubator shaker

Procedure:

- **Inoculum Preparation:** Aseptically inoculate a seed culture flask containing the appropriate medium with *Streptomyces pimprina*. Incubate at 28°C with agitation for 48-72 hours to obtain a dense seed culture.
- **Production Fermentation:** Inoculate the production fermentation medium with the seed culture (typically 5-10% v/v). The production medium can be optimized for **Hamycin** yield.
- **Incubation:** Incubate the production culture at 28°C with continuous agitation (e.g., 200-250 rpm) for 5-7 days. Monitor the pH, cell growth, and **Hamycin** production periodically.
- **Harvesting:** After the fermentation period, harvest the broth for **Hamycin** extraction.

Isolation and Purification of Hamycin

This protocol describes a general method for extracting and purifying **Hamycin** from the fermentation broth.

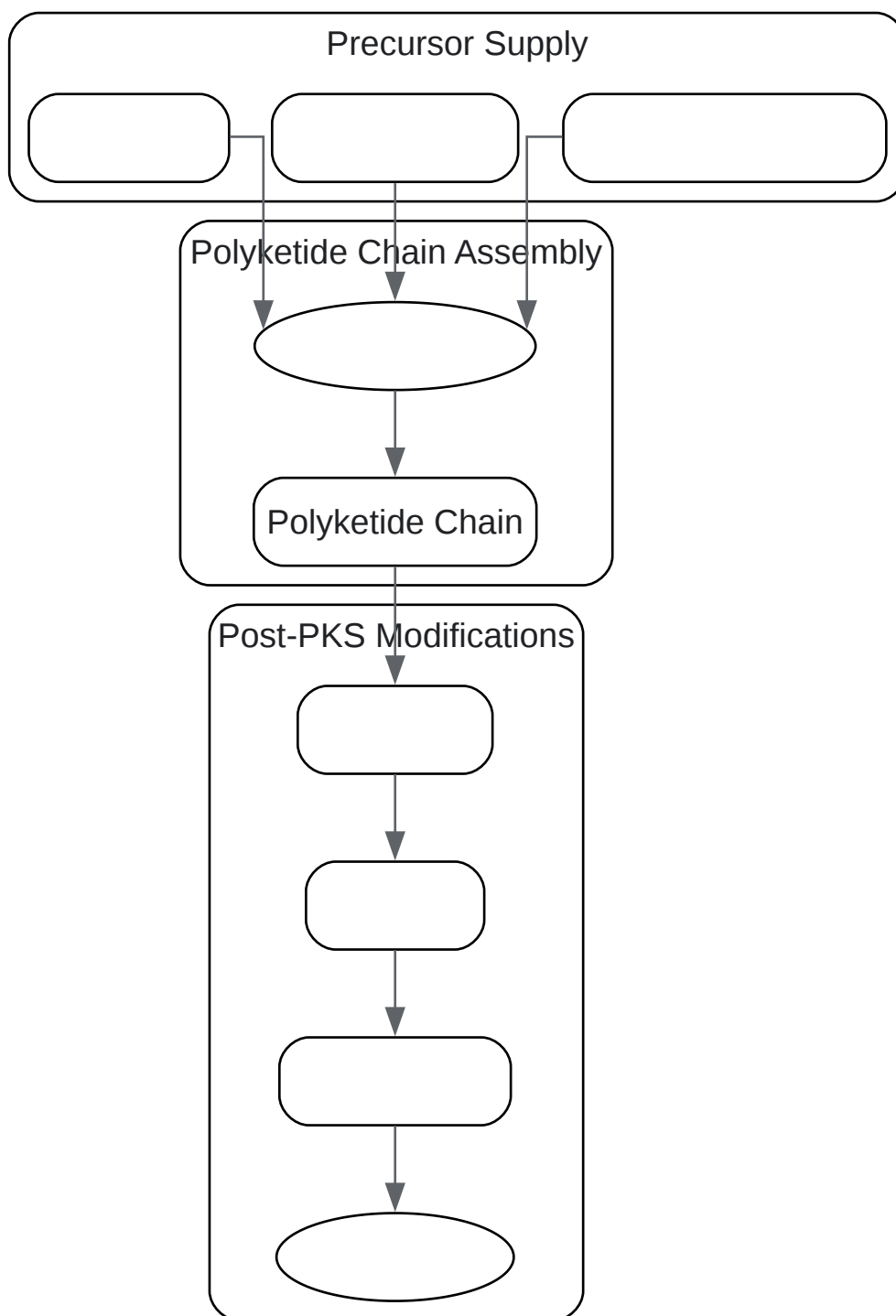
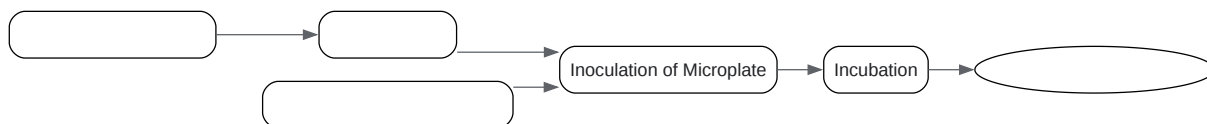
Procedure:

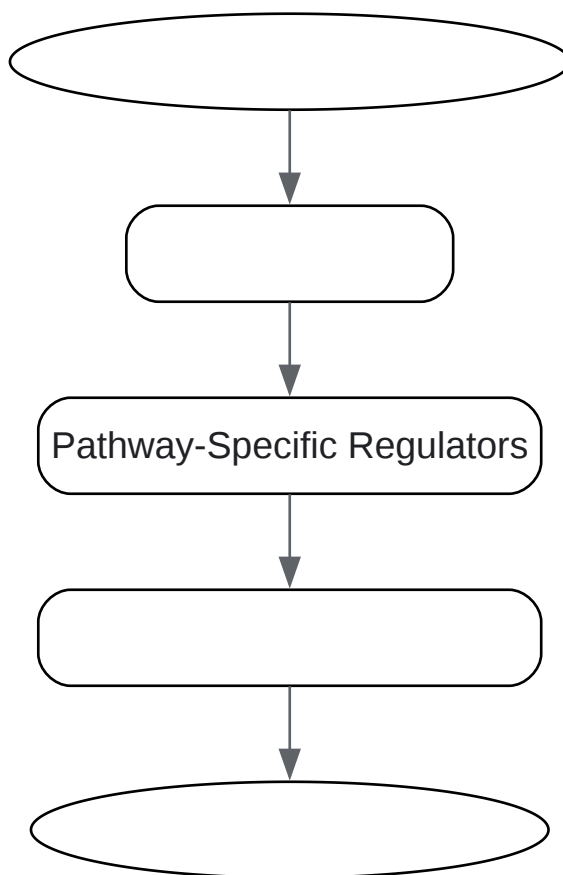
- **Mycelial Separation:** Separate the mycelial biomass from the fermentation broth by centrifugation or filtration. **Hamycin** is primarily located in the mycelium.
- **Extraction:** Extract the mycelial cake with a suitable organic solvent, such as methanol or acetone. Repeat the extraction process to ensure maximum recovery.
- **Concentration:** Combine the solvent extracts and concentrate them under reduced pressure to obtain a crude **Hamycin** extract.
- **Purification:** The crude extract can be further purified using chromatographic techniques. A common method involves silica gel column chromatography, eluting with a gradient of solvents (e.g., chloroform-methanol) to separate **Hamycin** from other metabolites.
- **Crystallization:** The purified **Hamycin** fractions can be pooled, concentrated, and crystallized from a suitable solvent system to obtain pure **Hamycin**.

Determination of Minimum Inhibitory Concentration (MIC)

The following is a standard broth microdilution protocol for determining the MIC of **Hamycin** against fungal pathogens.

Workflow for MIC Determination





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Effect of nutrients on production of Hamycin antibiotic by *Streptomyces pimprina* Thirum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Hamycin: A Technical Guide to its Discovery, Origin, and Antifungal Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1170428#hamycin-discovery-and-origin-from-streptomyces-pimprina]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com